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Compound of Interest

4-(4-Bromopyrimidin-2-
Compound Name:
yl)morpholine

Cat. No.: B1371974

An In-depth Technical Guide to 4-(4-Bromopyrimidin-2-yl)morpholine

Executive Summary

4-(4-Bromopyrimidin-2-yl)morpholine is a heterocyclic building block of significant interest in
medicinal chemistry and drug discovery. Its structure, combining a reactive bromopyrimidine
core with a versatile morpholine moiety, makes it a valuable intermediate for the synthesis of
complex molecules with potential therapeutic applications. The bromine atom at the C4 position
of the pyrimidine ring is particularly susceptible to nucleophilic substitution, providing a key
handle for molecular elaboration. This guide provides a comprehensive overview of its
chemical identity, physicochemical properties, a detailed synthesis protocol, and its
applications, grounded in authoritative scientific data.

Compound Identification and Properties

Precise identification is critical for researchers. The fundamental properties of 4-(4-
Bromopyrimidin-2-yl)morpholine are summarized below.

Key Identifiers

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1371974?utm_src=pdf-interest
https://www.benchchem.com/product/b1371974?utm_src=pdf-body
https://www.benchchem.com/product/b1371974?utm_src=pdf-body
https://www.benchchem.com/product/b1371974?utm_src=pdf-body
https://www.benchchem.com/product/b1371974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value Reference

. 4-(4-Bromopyrimidin-2-
Chemical Name ) [1]
yl)morpholine

CAS Number 663194-10-3 [1]
Molecular Formula CsH10BrNsO [1]
Molecular Weight 244.09 g/mol [1]

Physicochemical Properties

The following table lists key physicochemical properties, which are essential for experimental
design, including solvent selection and reaction condition optimization.

Property Value Reference
Appearance White solid [1]
Boiling Point 382.8 £ 52.0 °C (Predicted) [1]
Density 1.570 + 0.06 g/cm3 (Predicted) [1]

Synthesis and Mechanism

The synthesis of 4-(4-Bromopyrimidin-2-yl)morpholine is typically achieved via a
nucleophilic aromatic substitution (SNAr) reaction. The choice of starting materials and reaction
conditions is critical for achieving regioselectivity and a good yield.

Causality of Experimental Design

The primary precursor, 2,4-dibromopyrimidine, possesses two bromine atoms at positions with
different reactivities. The C2 position is generally more electron-deficient than the C4 position,
but steric hindrance and reaction kinetics can influence the site of substitution. The use of a
base like potassium carbonate is essential to neutralize the hydrobromic acid (HBr) byproduct
generated during the reaction, driving the equilibrium towards the products. The reaction
solvent, tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants and its
appropriate boiling point for room temperature reactions.
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The reaction yields two isomeric products, highlighting the competitive nature of the

substitution at the C2 and C4 positions. The desired product, 4-(4-bromopyrimidin-2-

yl)morpholine (Product A), and the isomeric byproduct, 4-(2-bromopyrimidin-4-yl)morpholine

(Product B), must be separated via chromatography.[1] The formation of these two products

underscores the importance of purification in obtaining the desired isomer for subsequent

research.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 4-(4-Bromopyrimidin-2-yl)morpholine.

Detailed Experimental Protocol
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This protocol is adapted from established synthetic methods.[1]

Reaction Setup: To a solution of 2,4-dibromopyrimidine (438.4 mg, 1.84 mmol) in
tetrahydrofuran (10 mL), add potassium carbonate (1.27 g, 9.21 mmol).

Initial Stirring: Stir the resulting mixture at room temperature for 5 minutes to ensure
homogenetity.

Nucleophile Addition: Add morpholine (174.8 yL, 2.03 mmol) dropwise to the reaction
mixture.

Reaction: Continue to stir the mixture at room temperature for 5 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

Workup: Upon completion, filter the mixture to remove the solid potassium salts. Collect the
filtrate.

Concentration: Remove the solvent (THF) from the filtrate by concentration under reduced
pressure (rotary evaporation).

Purification: Purify the crude residue by silica gel column chromatography using a hexane
and ethyl acetate eluent system to separate the desired product from its isomer. The process
yields the title compound as a white solid (19% vyield).[1]

Analytical Characterization

Validation of the compound's identity and purity is achieved through standard analytical

techniques.

Technique Data Reference
d ppm 3.74-3.77 (m, 4H), 3.79-
3.83 (m, 4H), 6.70 (d, J = 4.88

1H NMR (500 MHz, CDCls) Hz, 1H), 8.05 (d. J = 4.88 H [1]

Z, , S. yJd =4, Z,

1H)

LCMS m/z found 246.0, [M + H]* [1]
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The *H NMR spectrum confirms the presence of the morpholine protons (multiplets around 3.7-
3.8 ppm) and the two distinct pyrimidine protons (doublets at 6.70 and 8.05 ppm). The LCMS
data confirms the molecular weight of the protonated molecule.

Applications in Research and Drug Development

The utility of 4-(4-Bromopyrimidin-2-yl)morpholine stems from the chemical properties of its
constituent parts.

» Morpholine Moiety: The morpholine ring is a "privileged" structure in medicinal chemistry.[2]
It is frequently incorporated into drug candidates to improve physicochemical properties such
as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[2] Its presence
can lead to enhanced biological activity.

o Bromopyrimidine Core: The 4-bromopyrimidine scaffold serves as a versatile electrophilic
partner in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic
substitutions. The 4-halo substituent on a pyrimidine ring is known to be prone to
displacement by various nucleophiles, particularly amines.[3] This reactivity allows for the
straightforward introduction of diverse functional groups, enabling the rapid generation of
compound libraries for screening and lead optimization.

Logical Application Workflow
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Caption: Role as a building block in a drug discovery pipeline.
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Conclusion

4-(4-Bromopyrimidin-2-yl)morpholine is a well-defined chemical entity with the molecular
formula CsH10BrNsO and a molecular weight of 244.09 g/mol .[1] Its synthesis, while requiring
careful purification to isolate from its isomer, is straightforward. The compound's true value lies
in its strategic combination of a stable, pharmacokinetically favorable morpholine group and a
reactive bromopyrimidine core, making it an indispensable tool for medicinal chemists aiming to
develop next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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